

Sulfo-Cy3(Me)COOH: A Technical Guide for Flow Cytometry Applications

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Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH

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This in-depth technical guide explores the suitability and application of **Sulfo-Cy3(Me)COOH**, a bright, orange-fluorescent dye, for flow cytometry. We provide a comprehensive overview of its properties, detailed experimental protocols for antibody conjugation and cell staining, and visual workflows to facilitate its integration into your research.

Core Properties of Sulfo-Cy3(Me)COOH

Sulfo-Cy3(Me)COOH is a water-soluble derivative of the cyanine dye Cy3.^{[1][2]} The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.^[3] The carboxylic acid group allows for its conjugation to primary amines on target proteins, such as antibodies, through the use of carbodiimide chemistry.^{[2][4]}

Cy3 dyes are widely recognized for their utility in various biological applications, including fluorescence microscopy, DNA sequencing, and flow cytometry.^[5] They are valued for their bright fluorescence and stability.^[6] While functional in flow cytometry, it's worth noting that Cy3 dyes may exhibit lower fluorescence intensity compared to larger dyes like Phycoerythrin (PE) or Allophycocyanin (APC).^{[7][8]} However, its smaller size can be advantageous in certain applications where steric hindrance is a concern.^[7]

Quantitative Data Summary

For easy comparison, the key spectral and physical properties of **Sulfo-Cy3(Me)COOH** and the parent Cy3 dye are summarized below.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~548 - 555 nm	In the green region of the visible spectrum.[8][9] Compatible with 532 nm and 561 nm laser lines.[10]
Emission Maximum (λ_{em})	~563 - 570 nm	Emits bright orange-red fluorescence.[1][8]
Molar Extinction Coefficient (ϵ)	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates a high ability to absorb light.[4][8]
Fluorescence Quantum Yield (Φ)	~0.1 - 0.24	Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment.[2][4][8]
Molecular Formula	C30H36N2O8S2	[1]
Molecular Weight	~616.75 g/mol	[1]
Solubility	Well soluble in water, DMF, DMSO	[2][4]
pH Sensitivity	Fluorescence is largely insensitive to pH variations between pH 4 and 10.	[8][11]

Experimental Protocols

Antibody Conjugation with **Sulfo-Cy3(Me)COOH** using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of **Sulfo-Cy3(Me)COOH** to a primary antibody containing accessible primary amines (e.g., lysine residues). The process involves the

activation of the dye's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive ester, which then couples to the antibody.

Materials:

- **Sulfo-Cy3(Me)COOH**
- Primary antibody to be labeled
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Conjugation Buffer at a concentration of 1-5 mg/mL.
 - Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA or gelatin) that would compete with the labeling reaction. If necessary, dialyze the antibody against the Conjugation Buffer.
- Dye Preparation:
 - Immediately before use, dissolve **Sulfo-Cy3(Me)COOH** in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

- Activation of **Sulfo-Cy3(Me)COOH**:
 - In a separate microcentrifuge tube, add the desired amount of **Sulfo-Cy3(Me)COOH** stock solution to the Activation/Coupling Buffer.
 - Prepare fresh solutions of EDC and Sulfo-NHS in Activation/Coupling Buffer (e.g., 10 mg/mL).
 - Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the **Sulfo-Cy3(Me)COOH** solution. The activation reaction is most efficient at pH 4.5-7.2.[12][13]
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light.
- Conjugation Reaction:
 - Add the activated **Sulfo-Cy3(Me)COOH** solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted dye.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[14]
 - Collect the fractions containing the fluorescently labeled antibody. The first colored peak to elute is typically the conjugated antibody.
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
- Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and storing at -20°C or -80°C.

Staining of Cells for Flow Cytometry Analysis

This protocol provides a general workflow for staining a cell suspension with a **Sulfo-Cy3(Me)COOH**-conjugated antibody.

Materials:

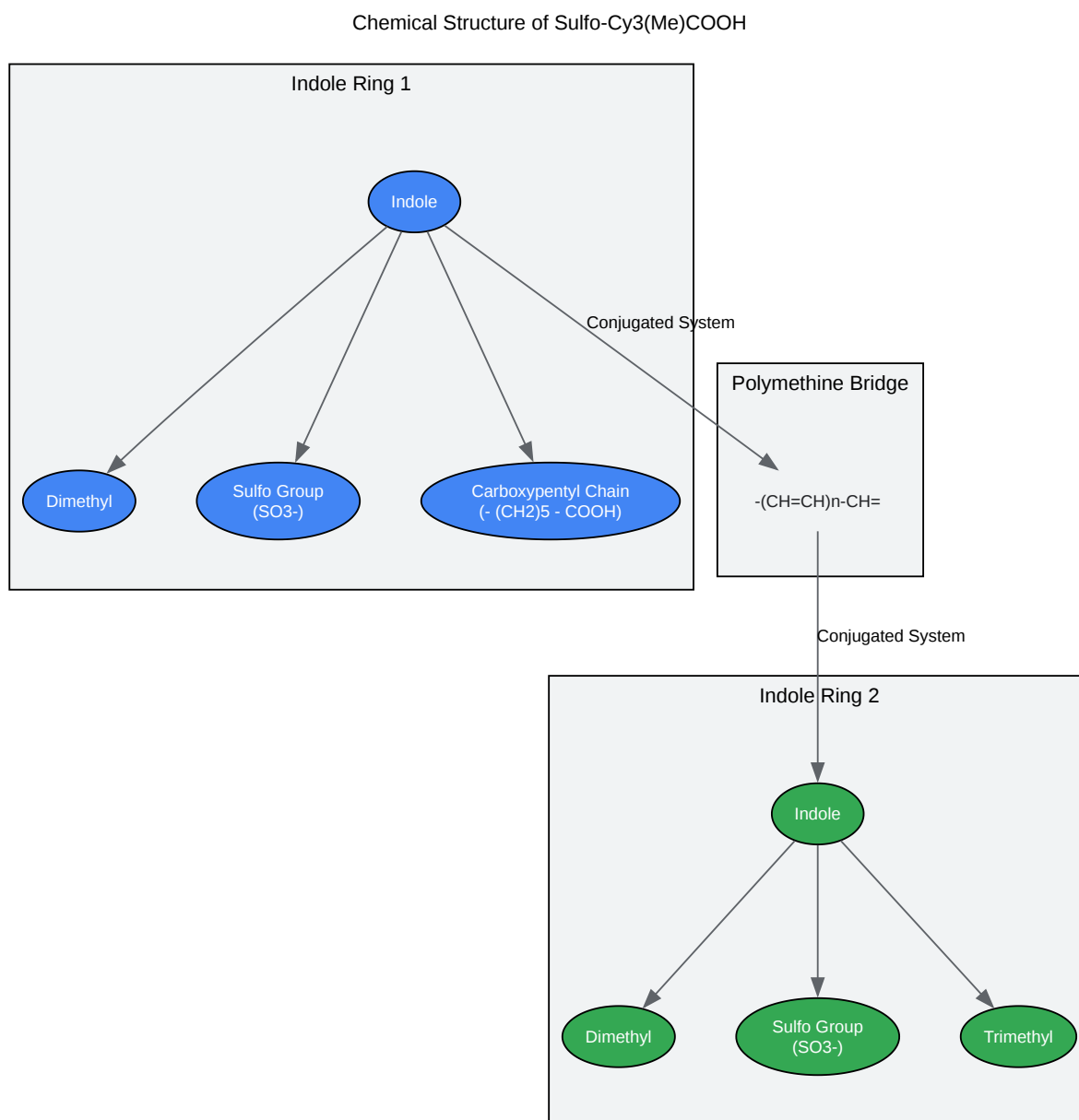
- **Sulfo-Cy3(Me)COOH**-conjugated antibody
- Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
- Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
- Fixation Buffer (optional): e.g., 1-4% paraformaldehyde in PBS
- Permeabilization Buffer (for intracellular staining): e.g., 0.1% Triton X-100 or saponin in PBS
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension with a cell density of 1×10^6 to 1×10^7 cells/mL in ice-cold Staining Buffer.[8]
 - Ensure cell viability is high (>90%).
- Staining:
 - Aliquot 100 μ L of the cell suspension (containing 1×10^5 to 1×10^6 cells) into a flow cytometry tube.

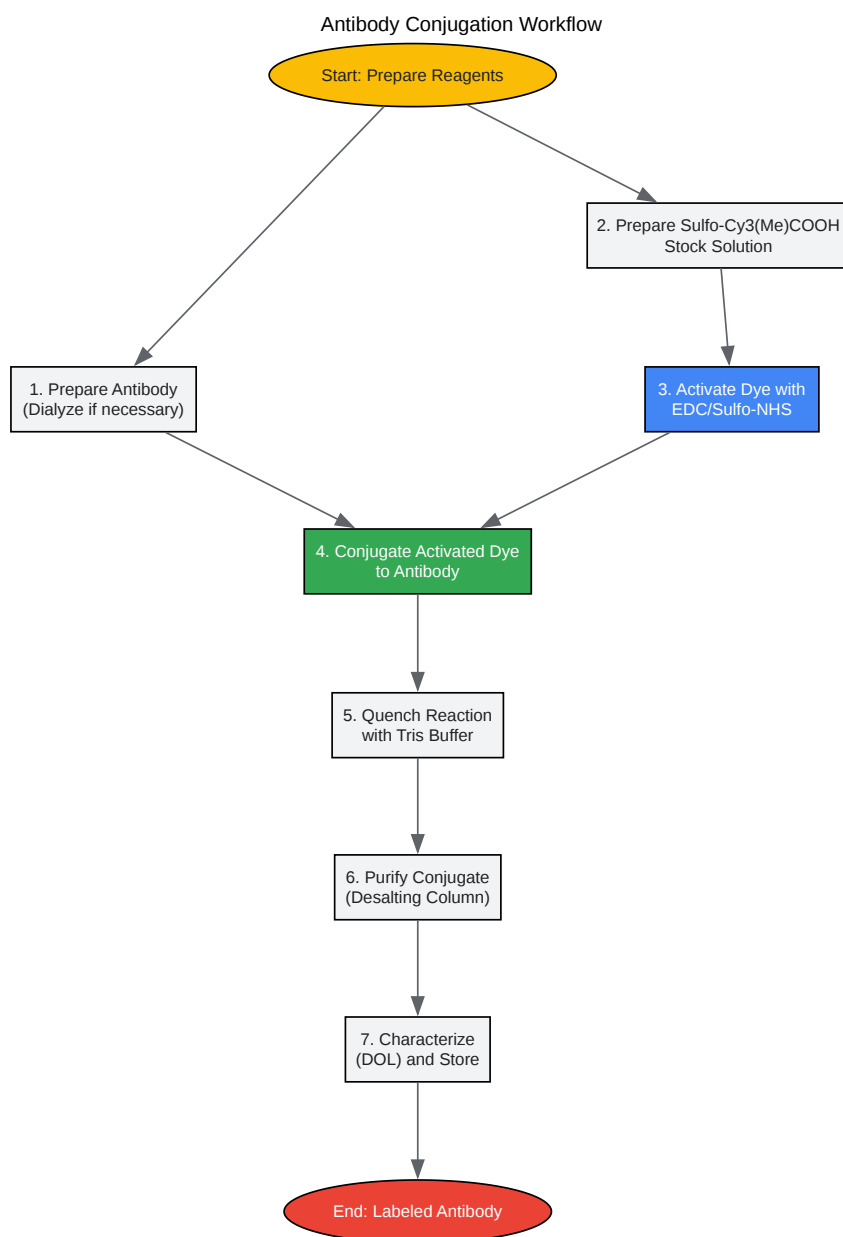
- Add the predetermined optimal concentration of the **Sulfo-Cy3(Me)COOH**-conjugated antibody to the cells.
- Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
- Washing:
 - Add 2-3 mL of ice-cold Staining Buffer to the tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step two more times.
- (Optional) Fixation and Permeabilization:
 - For intracellular targets, after surface staining, fix the cells by resuspending them in Fixation Buffer and incubating for 15-20 minutes at room temperature.
 - Wash the cells once with Staining Buffer.
 - Permeabilize the cells by resuspending them in Permeabilization Buffer and incubating for 10-15 minutes.
 - Proceed with intracellular staining following steps 2 and 3, using Permeabilization Buffer for antibody dilution and washing.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a laser that can excite the Cy3 dye (e.g., 532 nm or 561 nm) and appropriate emission filters (e.g., a TRITC filter set).^[6]^[10]

Visualizations



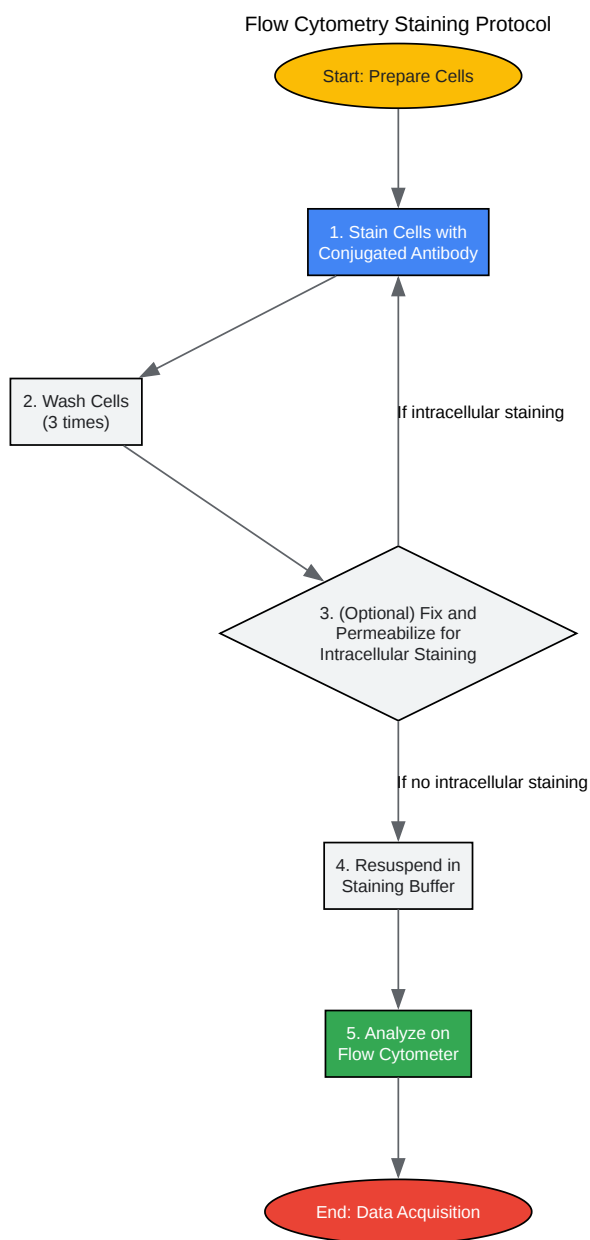
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Caption: A simplified diagram illustrating the core components of the **Sulfo-Cy3(Me)COOH** structure.



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Caption: Step-by-step workflow for conjugating **Sulfo-Cy3(Me)COOH** to a primary antibody.



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Caption: A logical workflow for staining cells with a **Sulfo-Cy3(Me)COOH** conjugated antibody for flow cytometry.

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